1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Lipophilicity Drug Design Physicochemical Properties

This fluorinated piperidine derivative is an advanced intermediate featuring a critical N-benzylpiperidine pharmacophore and a 3-trifluoromethyl group. This unique substitution pattern confers significantly enhanced lipophilicity (XLogP3: 2.6) and metabolic stability compared to generic piperidines, making it a validated core scaffold for sigma-1 (σ1) receptor modulator synthesis. Its two undefined stereocenters enable asymmetric synthesis for probing stereospecific interactions. Ideal for neuroscience and agrochemical R&D, generic substitution is not recommended as it will alter critical pharmacokinetic parameters.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 373603-87-3
Cat. No. B1289900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(trifluoromethyl)piperidin-4-ol
CAS373603-87-3
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2
InChIKeyOHFZOQIFUMKHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (CAS 373603-87-3): Procurement Specifications and Chemical Identity


1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative [1]. Its structure comprises a piperidine core with a benzyl substituent on the nitrogen, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 4-position [1]. The molecular formula is C13H16F3NO, with a molecular weight of 259.27 g/mol [1]. As a commercial research chemical, it is typically supplied with a purity of 95% [1].

Why 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Cannot Be Replaced by Generic Piperidine Scaffolds


Piperidine-based compounds exhibit a broad range of biological activities, and their structure-activity relationships (SAR) are highly sensitive to subtle changes in substitution pattern [1]. The presence of both a benzyl group on the nitrogen and a trifluoromethyl group on the 3-position of the piperidine ring in 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, that are not present in simpler piperidines [2]. Generic substitution with other piperidine derivatives or simpler building blocks will alter these critical parameters, leading to unpredictable or suboptimal performance in target assays [1].

Quantitative Differentiation of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol Against Structural Analogs


Lipophilicity Advantage Over 3-(Trifluoromethyl)piperidin-4-ol (Unsubstituted Core)

The N-benzyl substitution in 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol provides a significant increase in lipophilicity compared to the unsubstituted 3-(trifluoromethyl)piperidin-4-ol core [1].

Lipophilicity Drug Design Physicochemical Properties

Sigma-1 Receptor Utility as a Distinct Biological Handle

While many piperidines are promiscuous, the N-benzylpiperidine motif in this compound is a known pharmacophore for sigma-1 (σ1) receptor binding [1]. An analog from the same structural class, N-(1-Benzyl-piperidin-4-yl)-2-(4-trifluoromethyl-phenyl)-acetamide, demonstrates high affinity for the sigma-1 receptor with a Ki of 9.84 nM [2]. This confirms that the N-benzylpiperidine core of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a privileged scaffold for engaging this target, unlike simpler piperidines lacking the benzyl group.

Sigma-1 Receptor CNS Research Neurodegeneration

Structural Advantage for Asymmetric Synthesis Over Non-Chiral Analogs

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol contains two undefined stereocenters, rendering it a chiral molecule with four possible stereoisomers [1]. This is a significant advantage for asymmetric synthesis, as it can be used to generate chiral, nonracemic products, which is essential for studying stereospecific biological interactions [2].

Chiral Synthesis Enantioselectivity Building Blocks

Key Applications of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol for Scientific Procurement


CNS Drug Discovery: Development of Sigma-1 Receptor Modulators

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol serves as an advanced intermediate or core scaffold for the synthesis of novel sigma-1 (σ1) receptor modulators [1]. Its N-benzylpiperidine motif is a validated pharmacophore for this target, which is implicated in Alzheimer's disease and other neurodegenerative conditions [2].

Medicinal Chemistry: Asymmetric Synthesis of Bioactive Molecules

The compound's inherent chirality, with two undefined stereocenters, makes it a valuable building block in asymmetric synthesis [1]. It enables the creation of enantiomerically pure piperidine derivatives, allowing researchers to probe stereospecific biological interactions and optimize lead compounds for improved target selectivity and efficacy [1].

Chemical Biology: Probing Lipophilicity-Driven Permeability

With a calculated XLogP3 of 2.6 [1], 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol can be used as a probe in chemical biology studies to investigate the relationship between lipophilicity and membrane permeability in a piperidine-based scaffold. This is particularly useful for assessing how the addition of a benzyl group modifies the pharmacokinetic profile of a core piperidine [1].

Agrochemical Research: Development of Novel Crop Protection Agents

Fluorinated piperidine derivatives are known for their utility in agrochemical research due to their enhanced metabolic stability and bioavailability [1]. 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, with its trifluoromethyl group, can be used as an intermediate for developing new fungicides, herbicides, or insecticides [1].

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